molecular formula C18H15Cl2N3O3 B607420 2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide CAS No. 2243736-45-8

2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide

Cat. No. B607420
M. Wt: 392.236
InChI Key: ILHNIWOZZKIBNW-UHFFFAOYSA-N
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Description

2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide, referred to as 2D4D, is a novel compound that has been studied extensively in recent years. 2D4D is a synthetic molecule that has been used in various scientific research applications, including in vivo and in vitro studies. It has been found to have a wide range of biological activities, biochemical and physiological effects, and pharmacodynamics.

Scientific Research Applications

  • Shibuya (1981) explored the reactions of various amino compounds with 2,4,6-triphenyl-1,3-oxazinylium perchlorate, leading to the formation of various heterocyclic compounds and other derivatives. Although the compound was not directly studied, this research contributes to understanding the chemical behavior of similar structures (Shibuya, 1981).

  • Krátký et al. (2012) designed, synthesized, and characterized a series of sulfonamides containing similar structures for antimicrobial activity, indicating potential applications in antibiotic development (Krátký et al., 2012).

  • Zadrazilova et al. (2015) assessed substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides as bactericidal agents, suggesting the relevance of such compounds in developing new antibacterial agents (Zadrazilova et al., 2015).

  • Mirallai et al. (2013) demonstrated the conversion of 2-amino-N'-arylbenzamidines to various derivatives, providing insights into the synthetic versatility of related compounds (Mirallai et al., 2013).

  • Patel and Shaikh (2011) synthesized 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, showing potential in antimicrobial activity, highlighting the potential use of the compound in similar applications (Patel & Shaikh, 2011).

  • Racané et al. (2006) synthesized derivatives of 6-amino-2-phenylbenzothiazole, indicating applications in antitumor treatments. This suggests possible applications of the compound in cancer research (Racané et al., 2006).

properties

IUPAC Name

2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c1-9-16(10(2)26-23-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)22-25/h3-8,21,25H,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHNIWOZZKIBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide

Citations

For This Compound
1
Citations
Y Huang, R Su, Y Sheng, L Dong, Z Dong, H Xu, T Ni… - Cancer cell, 2019 - cell.com
FTO, an mRNA N 6 -methyladenosine (m 6 A) demethylase, was reported to promote leukemogenesis. Using structure-based rational design, we have developed two promising FTO …
Number of citations: 504 www.cell.com

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